Physicochemical Properties of Serotonin Hydrochloride: A Technical Guide for Researchers
Physicochemical Properties of Serotonin Hydrochloride: A Technical Guide for Researchers
This technical guide provides a comprehensive overview of the core physicochemical properties of serotonin hydrochloride (5-Hydroxytryptamine hydrochloride, 5-HT HCl). It is intended for researchers, scientists, and drug development professionals who utilize this compound in their work. This document includes key quantitative data, detailed experimental protocols, and visualizations of relevant biological and experimental workflows.
Core Physicochemical Data
Serotonin hydrochloride is a monoamine neurotransmitter that plays a crucial role in a wide array of physiological and psychological processes.[1][2] Accurate knowledge of its physicochemical properties is fundamental for the design and execution of in vitro and in vivo studies, formulation development, and analytical testing.
Table 1: General and Structural Properties of Serotonin Hydrochloride
| Property | Value | Reference(s) |
| CAS Number | 153-98-0 | [1][3][4] |
| Molecular Formula | C₁₀H₁₂N₂O · HCl | [1] |
| Molecular Weight | 212.67 g/mol | [5] |
| IUPAC Name | 3-(2-aminoethyl)-1H-indol-5-ol;hydrochloride | [5][] |
| Synonyms | 5-Hydroxytryptamine hydrochloride, 5-HT HCl | [1][] |
| Appearance | White to off-white or pale brown crystalline solid/powder | [1][2][][7] |
| Purity | ≥98% | [1][4][7] |
| Crystal Structure | The free base crystallizes in the P2₁2₁2₁ chiral space group. | [8] |
Table 2: Solubility and Thermal Properties of Serotonin Hydrochloride
| Property | Value | Conditions | Reference(s) |
| Melting Point | 149-154 °C | lit. | [2][][7] |
| 169 °C | [3] | ||
| Solubility in Water | ~5 mg/mL | PBS (pH 7.2) | [1] |
| 17 mg/mL | [7] | ||
| 21.27 mg/mL (100 mM) | [4] | ||
| >31.9 µg/mL | pH 7.4 | [5] | |
| Solubility in DMSO | ~10 mg/mL | [1] | |
| 21.27 mg/mL (100 mM) | [4] | ||
| Solubility in Ethanol | ~1.2 mg/mL | [1] | |
| 5.3 mg/mL | [7] | ||
| Very slightly soluble | 95% Ethanol | [7] | |
| Solubility in 0.1 M HCl | 22 mg/mL | [7] | |
| Storage Temperature | -20°C | [1][4][] | |
| 2-8°C | [2][7] | ||
| Stability | ≥4 years at -20°C | Crystalline Solid | [1] |
| Hygroscopicity | Hygroscopic | [2][3][5] | |
| Light Sensitivity | Light Sensitive | [2][3] |
Table 3: Spectral Properties of Serotonin Hydrochloride
| Property | Value | Conditions | Reference(s) |
| UV/Vis λmax | 276, 302 nm | [1] | |
| 198, 217, 275.5, 296.5 nm | pH 5, 7, and 9 | [9] | |
| Fluorescence | Emission peak at 340 nm | Excitation from 230-309 nm | [10] |
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and experimental procedures is essential for clarity and reproducibility in research. The following diagrams, rendered using Graphviz, illustrate key serotonin-related pathways and standard laboratory workflows.
Serotonin exerts its diverse effects by binding to a family of at least 15 receptor subtypes, the majority of which are G-protein-coupled receptors (GPCRs), with the exception of the 5-HT₃ receptor, a ligand-gated ion channel.[11][12][13] Activation of these receptors initiates downstream signaling cascades that modulate neuronal activity and various physiological processes.
Standardized protocols are critical for obtaining reliable and comparable data. The following diagrams outline the logical flow for determining solubility and performing a receptor binding assay.
Experimental Protocols
This section provides generalized methodologies for determining key physicochemical properties. Researchers should adapt these protocols based on available equipment and specific experimental goals.
The melting point is a crucial indicator of purity. The capillary method is a standard pharmacopeial technique.[14][15]
-
Sample Preparation: Ensure the serotonin hydrochloride sample is thoroughly dried to remove any residual solvent or moisture, as this can depress the melting point.
-
Capillary Loading: Finely powder the crystalline sample. Pack the dry powder into a capillary tube to a height of 2.5-3.5 mm.[14]
-
Instrumentation: Place the loaded capillary into a calibrated melting point apparatus.
-
Heating: Heat the apparatus rapidly to a temperature approximately 5-10°C below the expected melting point (e.g., 140°C).
-
Measurement: Decrease the heating rate to 1-2°C per minute. Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). The range between these two temperatures is the melting range.
The shake-flask method is a reliable technique for determining thermodynamic solubility.[16]
-
System Preparation: Prepare a specific volume of the desired solvent (e.g., 1 mL of phosphate-buffered saline, pH 7.2) in a vial.
-
Compound Addition: Add an excess amount of serotonin hydrochloride to the solvent to create a saturated solution with visible solid material remaining.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle or centrifuge it to separate the solid phase from the supernatant.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot appropriately and determine the concentration of dissolved serotonin hydrochloride using a validated analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The measured concentration represents the solubility of the compound in that specific solvent at that temperature.
UV-Vis spectroscopy is used to determine the absorbance characteristics of serotonin hydrochloride, which can be used for quantification.
-
Stock Solution Preparation: Prepare a stock solution of known concentration by accurately weighing serotonin hydrochloride and dissolving it in a suitable solvent (e.g., 0.1 M HCl or PBS). A typical stock might be 1 mg/mL.[1]
-
Working Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 2, 5, 10, 20 µg/mL).
-
Spectrometer Setup: Use a calibrated UV-Vis spectrophotometer. Use the same solvent as used for the solutions as the blank to zero the instrument.
-
Spectral Scan: Scan a mid-range concentration solution across a wavelength range of approximately 200-400 nm to identify the wavelength(s) of maximum absorbance (λmax).[9][10] For serotonin hydrochloride, characteristic peaks are expected around 276 nm and 302 nm.[1]
-
Absorbance Measurement: Measure the absorbance of each standard solution in the calibration curve at the determined λmax.
-
Analysis: Plot absorbance versus concentration to generate a calibration curve. The concentration of an unknown sample can be determined by measuring its absorbance and interpolating from this curve, ensuring the measurement falls within the linear range of the assay.
This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of serotonin hydrochloride for the 5-HT₂A receptor, a common target in drug development.[17][18][19]
-
Receptor Preparation: Homogenize a tissue source rich in 5-HT₂A receptors (e.g., rat frontal cortex) in an appropriate ice-cold buffer. Centrifuge the homogenate and resuspend the resulting pellet (membrane fraction) in fresh buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate or microcentrifuge tubes, set up the following conditions in triplicate:
-
Total Binding: Add assay buffer, a known concentration of a suitable radioligand (e.g., [³H]ketanserin, typically at or below its Kd value), and the membrane preparation.
-
Nonspecific Binding (NSB): Add assay buffer, the radioligand, a high concentration of a known non-radioactive competitor (e.g., unlabeled ketanserin or mianserin) to saturate the receptors, and the membrane preparation.
-
Competition: Add assay buffer, the radioligand, varying concentrations of serotonin hydrochloride (the test compound), and the membrane preparation.
-
-
Incubation: Incubate the plate at a defined temperature (e.g., 37°C) for a period sufficient to reach equilibrium (e.g., 20-30 minutes).[17]
-
Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter (e.g., GF/B), which traps the membranes with bound radioligand. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Detection: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Nonspecific Binding.
-
Plot the percentage of specific binding against the logarithm of the serotonin hydrochloride concentration.
-
Fit the resulting sigmoidal curve using non-linear regression to determine the IC₅₀ value (the concentration of serotonin hydrochloride that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Serotonin hydrochloride | 153-98-0 [chemicalbook.com]
- 3. labproinc.com [labproinc.com]
- 4. Serotonin HCl | Endogenous 5-HT Receptor Agonist | Tocris Bioscience [tocris.com]
- 5. Serotonin Hydrochloride | C10H13ClN2O | CID 160436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Serotonin hydrochloride, powder, 153-98-0,Sigma-Aldrich [sigmaaldrich.com]
- 8. Serotonin - Wikipedia [en.wikipedia.org]
- 9. Uptake and release characteristics of serotonin hydrochloride by natural Cuban zeolite containing clinoptilolite and mordenite - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescence of serotonin in the visible spectrum upon multiphotonic photoconversion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel and atypical pathways for serotonin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 14. thinksrs.com [thinksrs.com]
- 15. thinksrs.com [thinksrs.com]
- 16. researchgate.net [researchgate.net]
- 17. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
